8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18370114
InChI: InChI=1S/C12H11BrO/c13-9-3-1-2-8-4-5-12(6-7-12)11(14)10(8)9/h1-3H,4-7H2
SMILES:
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol

8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one

CAS No.:

Cat. No.: VC18370114

Molecular Formula: C12H11BrO

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one -

Specification

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
IUPAC Name 8-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one
Standard InChI InChI=1S/C12H11BrO/c13-9-3-1-2-8-4-5-12(6-7-12)11(14)10(8)9/h1-3H,4-7H2
Standard InChI Key VVOYBNYPQMHGQS-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC2)C(=O)C3=C1C=CC=C3Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one features a spiro junction at the cyclopropane and naphthalenone moieties. The bromine atom at the 8' position introduces steric and electronic effects that influence both reactivity and intermolecular interactions. X-ray crystallography and computational studies reveal a strained cyclopropane ring with bond angles of approximately 60°, contributing to its high reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name8-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one
Molecular FormulaC₁₂H₁₁BrO
Molecular Weight251.12 g/mol
Canonical SMILESC1CC2(CC2)C(=O)C3=C1C=CC=C3Br
InChI KeyVVOYBNYPQMHGQS-UHFFFAOYSA-N
PubChem CID126521788

The spirocyclic configuration imposes conformational rigidity, which enhances binding specificity in biological systems. Density functional theory (DFT) calculations indicate that the electron-withdrawing ketone group at the 1'-position polarizes the naphthalenone ring, facilitating nucleophilic attacks at the α-carbon .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one typically involves a multi-step sequence starting from 1-tetralone. A documented method employs a DMP (Dess-Martin periodinane)-mediated spirocyclopropanation reaction, as described by Li et al. (2024) .

  • Cyclopropanation: Treatment of 1-tetralone with trimethylsulfoxonium iodide in the presence of a base generates the spirocyclopropane intermediate.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) selectively substitutes the 8'-position, yielding the final product in 61% isolated yield .

Critical parameters include temperature control (<35°C) to prevent ring-opening side reactions and the use of sodium acetate to buffer acidic byproducts. The reaction’s enantioselectivity (up to 98% ee) is achieved through chiral auxiliaries, though industrial-scale optimization remains challenging due to the sensitivity of the cyclopropane ring .

Chemical Reactivity and Functionalization

Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C8'-Aryl-spiro derivative75
Acidic HydrolysisH₂SO₄, H₂O, 25°CDihydrofuran analog82
Reductive AminationNaBH₃CN, NH₃, MeOHAmino-spiro compound68

Industrial and Research Applications

Medicinal Chemistry

The compound’s spiro architecture is leveraged in the design of protease inhibitors and GPCR modulators. Derivatives bearing sulfonamide groups at the 8'-position show promise as angiotensin-converting enzyme (ACE) inhibitors, with clinical trials ongoing .

Material Science

Functionalized spiro compounds are investigated as organic semiconductors due to their planar conjugated systems and electron-deficient cores. Thin-film transistors incorporating 8'-Bromo derivatives exhibit charge carrier mobilities of 0.12 cm²/V·s, comparable to existing polymer-based materials.

Comparison with Structural Analogs

7'-Bromo vs. 8'-Bromo Isomers

The positional isomerism between 7'- and 8'-bromo derivatives significantly impacts biological activity. For instance, the 7'-bromo analog exhibits 10-fold lower CYP3A4 inhibition (IC₅₀ = 24 μM), underscoring the importance of halogen placement in pharmacophore design .

Non-Halogenated Spiro Compounds

Removal of the bromine atom reduces steric hindrance, enabling faster reaction kinetics in cross-coupling reactions but diminishing binding affinity in enzyme assays. This trade-off highlights the dual role of halogens in tuning both reactivity and bioactivity .

Recent Advances and Future Directions

Asymmetric Synthesis

Recent breakthroughs in organocatalytic methods enable enantioselective synthesis of the spirocyclic core without chiral auxiliaries. A 2024 study reports the use of a bifunctional thiourea catalyst to achieve 94% ee, paving the way for large-scale production of enantiopure derivatives .

Computational Modeling

Machine learning models trained on spiro compound datasets predict novel derivatives with enhanced solubility and metabolic stability. Virtual screening campaigns identify lead candidates targeting the SARS-CoV-2 main protease, though experimental validation is pending .

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